
Ethyl 3-methylazetidine-3-carboxylate
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Overview
Description
Ethyl 3-methylazetidine-3-carboxylate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-methylazetidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthetic routes, and its implications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a four-membered azetidine ring with a carboxylate functional group and a methyl substituent at the third carbon. Its molecular formula is C7H13NO2. The unique structure of this compound contributes to its diverse chemical and biological properties, making it a significant candidate in pharmaceutical applications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antibacterial and anti-inflammatory activities. These effects are likely due to its ability to interact with specific molecular targets, potentially acting as ligands in biological systems.
A comparative analysis of related compounds underscores the potential of this compound in developing antimicrobial agents:
Compound Name | Antimicrobial Activity | Unique Features |
---|---|---|
This compound | Moderate | Azetidine ring enhances reactivity |
Methyl 3-ethylazetidine-3-carboxylate | Low | Different alkyl substitution |
Tert-butyl 3-methylazetidine-3-carboxylate | High | Bulky group increases lipophilicity |
Anticancer Potential
Research has also focused on the anticancer properties of this compound. Studies suggest that azetidine derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis and cell cycle regulation .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. This interaction could lead to the modulation of biochemical pathways critical for cellular function .
Synthetic Routes
Several synthetic methods have been developed for producing this compound, which include:
- Base-Catalyzed Reactions : Using sodium hydroxide in tetrahydrofuran (THF) at controlled temperatures.
- Nucleophilic Substitution : Reactions involving nucleophiles can yield various derivatives, enhancing biological activity.
Case Studies
- Antimicrobial Activity Evaluation : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives of this compound could decrease cell viability significantly, indicating its potential as a lead compound in anticancer drug development .
Scientific Research Applications
Chemical Synthesis Applications
Ethyl 3-methylazetidine-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, leading to the formation of complex molecules.
Key Applications:
- Pharmaceutical Development: It is utilized as an intermediate in synthesizing bioactive compounds, including drugs targeting specific diseases such as cancer and infectious diseases .
- Agrochemicals: The compound is being investigated for its potential use in developing new agrochemicals that could enhance agricultural productivity.
- Specialty Chemicals: It is also involved in producing specialty chemicals with unique properties, contributing to advancements in materials science.
Recent studies have highlighted the biological potential of this compound, particularly its antimicrobial and anticancer properties.
Research Findings:
- Antimicrobial Properties: The compound has shown promise in inhibiting the growth of various microbial strains, making it a candidate for developing new antibiotics .
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its role in cancer therapy .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a precursor for synthesizing novel therapeutic agents.
Case Studies:
- SARS-CoV-2 Inhibitors: Research has focused on designing inhibitors targeting the SARS-CoV-2 macrodomain using derivatives of this compound. These studies aim to identify compounds that can effectively disrupt viral replication mechanisms .
- Estrogen Receptor Modulators: The compound's derivatives are being evaluated for their potential as estrogen receptor modulators, which could lead to new treatments for hormone-related cancers .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several methods that highlight its versatility.
Method | Starting Materials | Reaction Conditions | Yield |
---|---|---|---|
Methyl Chloroformate Reaction | 3-Methylazetidine | Basic conditions (NaOH or K2CO3), THF solvent | Up to 99% |
Benzyl Chloroformate Reaction | Methyl Azetidine-3-Carboxylate Hydrochloride | THF and water at 0°C for 18 hours | High |
These methods illustrate the compound's adaptability in synthetic strategies, enabling researchers to explore its full potential in various applications.
Properties
IUPAC Name |
ethyl 3-methylazetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-10-6(9)7(2)4-8-5-7/h8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJSPSBSLYLXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035217-25-4 |
Source
|
Record name | 1035217-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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